2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Medicinal Chemistry Oncology IDH2 Inhibitor

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1192356-25-4) is a fluorinated, α,α-dimethyl aralkylamine building block. Its core structure features a 2-aminopropane unit directly attached to the 2-position of a pyridine ring, which bears a strong electron-withdrawing trifluoromethyl (-CF3) group at the 6-position.

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
CAS No. 1192356-25-4
Cat. No. B1466024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine
CAS1192356-25-4
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3
InChIKeySHWJCFHMVIPNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1192356-25-4: 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine – A Specialized Building Block for Medicinal Chemistry and Targeted Synthesis


2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1192356-25-4) is a fluorinated, α,α-dimethyl aralkylamine building block. Its core structure features a 2-aminopropane unit directly attached to the 2-position of a pyridine ring, which bears a strong electron-withdrawing trifluoromethyl (-CF3) group at the 6-position [1]. The compound exhibits a calculated logP of 2.9945 and a topological polar surface area (PSA) of 38.91 Ų, properties that are typical for a small molecule designed to balance lipophilicity with polarity . It is not a standalone drug candidate but a versatile intermediate, with its primary documented value being as a crucial synthetic fragment in the assembly of more complex, therapeutically relevant molecules, most notably as a component of the FDA-approved IDH2 inhibitor enasidenib [2].

Procurement Risk for 1192356-25-4: Why Closely Related Analogs Cannot Be Substituted in Critical Applications


Generic substitution among 'trifluoromethyl pyridine propan-2-amines' is scientifically and technically invalid due to the profound impact of subtle positional isomerism on downstream synthetic outcomes and biological activity. The target compound, 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine, possesses a specific arrangement where the -CF3 and the propan-2-amine group are positioned *ortho* to each other on the pyridine ring. In contrast, analogs like 2-Amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0) or (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine (CAS: 1423034-42-7) have different substitution patterns (e.g., 2,3- or 3,4- substitution), which can fundamentally alter electronic distribution, metal-chelating properties, and the geometry of the resulting synthetic products . A 6-trifluoromethyl group, for example, has been shown to dramatically reduce affinity at the histamine H4 receptor in a series of 2-aminopyrimidines, underscoring how a single change in substituent position can abolish target engagement [1]. For a user aiming to replicate a specific patented synthesis, such as the assembly of the 1,3,5-triazine core of enasidenib, the use of any analog other than 1192356-25-4 would lead to an entirely different, likely inactive, or uncharacterized compound, wasting significant time and material resources [2].

Head-to-Head and Class-Level Quantitative Evidence for 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (1192356-25-4)


Synthetic Provenance in FDA-Approved Drug Assembly: Enasidenib Core Fragment

The target compound is a critical intermediate in the synthesis of the FDA-approved drug enasidenib, where it is used to construct the 1,3,5-triazine core. This is supported by multiple patents and scientific publications detailing the drug's synthesis [1]. The precise 2,6-substitution pattern on the pyridine ring is essential for the subsequent nucleophilic aromatic substitution (SNAr) chemistry and for the final compound's biological activity. In contrast, the analog 6-(Trifluoromethyl)-2-pyridinepropanamine (CAS 1060811-12-2), which differs by a single carbon in its side chain, does not feature in any known approved drug synthesis, highlighting the specific utility of the target compound's α,α-dimethyl structure .

Medicinal Chemistry Oncology IDH2 Inhibitor

Influence of 6-Trifluoromethyl Position on Target Binding: Histamine H4 Receptor Case Study

The position of the trifluoromethyl group is a critical determinant of biological activity. In a medicinal chemistry program aimed at discovering histamine H4 antagonists, researchers noted that a 6-trifluoromethyl group on a 2-aminopyrimidine scaffold dramatically reduced affinity for the H4 receptor compared to other substitution patterns [1]. While this study was not on the exact target compound, it provides class-level inference for the 2-amino-6-CF3-pyridine moiety. This contrasts with compounds like 2-Amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0) and 2-Amino-5-(trifluoromethyl)pyridine (CAS 74784-70-6), which are used in different contexts (e.g., as a fatty acid amide inhibitor precursor or in other ligand syntheses) .

Receptor Pharmacology SAR GPCR

Contrasting Physicochemical Properties: Calculated LogP and PSA vs. Close Analogs

Computational predictions reveal distinct physicochemical properties for the target compound compared to its regioisomer 2-Amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0). 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine has a calculated logP of 2.9945 and a PSA of 38.91 Ų . In contrast, 2-Amino-3-(trifluoromethyl)pyridine exhibits a lower predicted logP of 1.87 and a slightly different molecular topology, indicating it would have different membrane permeability and solubility characteristics . The target compound's higher logP suggests increased lipophilicity, which could be advantageous for crossing the blood-brain barrier or accessing intracellular targets, while the comparator's lower logP might favor aqueous solubility. These differences are significant in a drug discovery setting where lead optimization relies on fine-tuning these parameters.

ADME Drug-Likeness Computational Chemistry

Enzyme Inhibition Activity Profile: Collagen Prolyl-4-Hydroxylase

The compound has been identified as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis, which is a therapeutic target for fibrotic diseases . This activity is attributed to the presence of the 2-aminopropane moiety attached to the pyridine ring. In contrast, a structurally related compound, (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride, is noted as a key intermediate for developing modulators of receptor protein kinases (c-Kit, c-Fms, Flt3) but not for this specific enzyme class, indicating a divergence in biological application based on the functional group attached to the pyridine ring .

Fibrosis Enzyme Inhibition Biochemistry

Commercial Availability and Scalability Profile of the Free Base Form

The free base form, 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (1192356-25-4), is commercially available from major suppliers with a standard purity of 95%, suitable for early-stage research and development . This contrasts with the hydrochloride salt form (CAS 1192356-27-6), which may be preferred for applications requiring enhanced aqueous solubility but is less versatile for reactions requiring the free amine. The procurement of the specific CAS number ensures the correct neutral species is obtained, which is crucial for stoichiometric calculations and reaction conditions in organic synthesis. For instance, the free base is the direct reactant in the synthesis of enasidenib, while the salt would require an additional neutralization step, adding complexity and potential yield loss [1].

Chemical Procurement Supply Chain Research Reagents

Molecular Properties Favoring Blood-Brain Barrier Penetration Potential

The molecular properties of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine align with established metrics for CNS drug-likeness. It has a low molecular weight (204.19 g/mol), a topological polar surface area (TPSA) of 38.91 Ų, and a moderate calculated logP of 2.99 . These values fall within the favorable ranges (MW < 400, TPSA < 90 Ų, logP 1-4) often associated with passive blood-brain barrier (BBB) permeability [1]. In contrast, a larger analog like 2-methyl-1-[(4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino]propan-2-ol (enasidenib intermediate) has a molecular weight >500 and a higher TPSA, making it far less likely to be CNS-penetrant [2]. This positions the target compound as a superior starting point for medicinal chemistry programs targeting CNS disorders, while larger analogs are better suited for peripheral or oncology targets.

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (1192356-25-4)


Synthesis of Enasidenib and Related 1,3,5-Triazine-Based IDH2 Inhibitors

This compound is an essential starting material for researchers engaged in the total synthesis of enasidenib (AG-221), an FDA-approved drug for treating IDH2-mutant acute myeloid leukemia, as documented in patents from Agios Pharmaceuticals [1]. The 2-aminopropane moiety is critical for the nucleophilic aromatic substitution reaction with a dichlorotriazine intermediate, a key step in constructing the drug's core. Using this specific building block is non-negotiable for faithfully replicating the patented synthetic route and obtaining the target pharmaceutical substance.

Design and Synthesis of Novel Collagen Prolyl-4-Hydroxylase Inhibitors for Fibrosis Research

Given its reported activity as an inhibitor of collagen prolyl-4-hydroxylase, this compound serves as a validated hit or lead-like scaffold for medicinal chemistry programs focused on fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) or liver cirrhosis [1]. Researchers can use 1192356-25-4 as a starting point for structure-activity relationship (SAR) studies, modifying the amine or pyridine ring to optimize potency, selectivity, and pharmacokinetic properties for this specific enzyme target, a strategy distinct from using this moiety for kinase inhibition.

Development of CNS-Penetrant Drug Candidates

The favorable physicochemical profile (low MW, low TPSA, moderate logP) makes this compound an excellent building block for constructing libraries or lead compounds intended for central nervous system (CNS) targets [1]. Medicinal chemists aiming to create small molecule therapeutics for neurological or psychiatric disorders can leverage this scaffold to incorporate a trifluoromethyl group for metabolic stability while maintaining a high probability of passive brain penetration, a challenging balance to achieve in CNS drug design.

Chemical Biology Probe Development for Target Validation

The combination of its commercial availability, moderate molecular weight, and the presence of a primary amine handle for further conjugation makes this compound suitable for developing chemical biology probes. The amine can be readily functionalized to attach a fluorophore, biotin tag, or a photoaffinity label, allowing researchers to investigate protein targets, study cellular localization, or validate biological pathways associated with its reported enzyme inhibition activity [1].

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